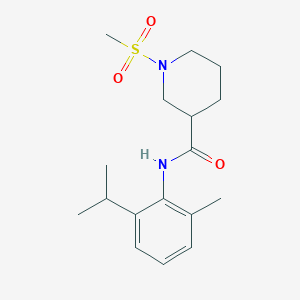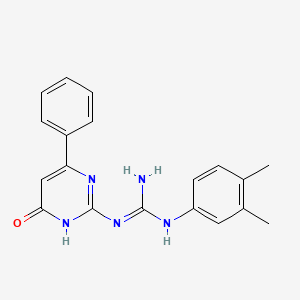![molecular formula C16H15N3OS B6061164 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline](/img/structure/B6061164.png)
4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline, also known as MOT, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the family of oxadiazole derivatives and has been studied extensively due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis through the activation of caspases. Additionally, 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline has been found to exhibit antimicrobial activity against a range of bacteria and fungi. Studies have also suggested that 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline may have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline in lab experiments is its low toxicity, making it a safe compound to work with. Additionally, its wide range of pharmacological activities makes it a versatile compound for studying various biological processes. However, one limitation of using 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline. One area of interest is the development of novel derivatives of 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline and its potential as a therapeutic agent for various diseases. Finally, the use of 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline as a scaffold for the development of new drugs is an area of research that holds significant promise.
Métodos De Síntesis
4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline can be synthesized through a multi-step process involving the reaction of 2-methylbenzoyl chloride with hydrazine hydrate to form 2-methylbenzohydrazide. The resulting compound is then reacted with thioacetic acid to form 2-methylbenzothioamide. Finally, the reaction of 2-methylbenzothioamide with 5-(2-bromoethyl)-1,3,4-oxadiazole leads to the formation of 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline.
Aplicaciones Científicas De Investigación
4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Studies have shown that 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline can inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-4-2-3-5-14(11)16-19-18-15(20-16)10-21-13-8-6-12(17)7-9-13/h2-9H,10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAMMVWPCXOKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)CSC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate](/img/structure/B6061083.png)
![7-(cyclopropylmethyl)-2-(2-quinolinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061087.png)
![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B6061088.png)
![1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine](/img/structure/B6061097.png)
![1-(4-fluorobenzyl)-N-[1-methyl-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6061099.png)
![ethyl 4-[(1-isopropyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6061102.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6061107.png)
![8-fluoro-2-[4-oxo-4-(4-phenyl-1-piperazinyl)butanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6061109.png)

![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-furyl(phenyl)methyl]propanamide](/img/structure/B6061121.png)
![2-[4-(2,4-dimethoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6061126.png)
![N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B6061129.png)

![3-(3,4-difluorophenyl)-5-[(1-methyl-1H-imidazol-2-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6061162.png)